Cas no 15898-26-7 (4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid)

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-carboxylic acid
- 4-(2,5-DIMETHYL-PYRROL-1-YL)-BENZOIC ACID
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid
- Benzoic acid,4-(2,5-dimethyl-1H-pyrrol-1-yl)-
- 2,5-Dimethyl-N-4'-carboxyphenyl-pyrrol
- J-513267
- EN300-07368
- EU-0071184
- SB62273
- p-(2,5-Dimethyl-1-pyrryl)benzoic acid
- cid_459078
- W17513
- FT-0616504
- SY079916
- CS-0061294
- BDBM52283
- 7T-0322
- BB 0217841
- AKOS000104137
- Maybridge1_006578
- Benzoic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-
- SR-01000430236-1
- MFCD00453921
- CHEMBL212827
- SR-01000430236
- SMR000135139
- 4-(2,5-dimethyl-1-pyrrolyl)benzoic acid
- MLS000530162
- Oprea1_664850
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarboxylic acid
- HMS560C22
- SCHEMBL3196501
- Oprea1_047150
- DTXSID80332598
- 15898-26-7
- N-(4-Carboxy)phenyl-2,5-dimethylpyrrole
- Z56955916
- DB-043408
- ALBB-020765
- STK199648
- BBL012536
- pyrrole, 1-(4-carboxy)phenyl-2,5-dimethyl-
- 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid
-
- MDL: MFCD00453921
- インチ: InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16)
- InChIKey: WNZAIUIEXCYTCY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C)N1C2=CC=C(C=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 215.09500
- どういたいしつりょう: 214.086804
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 45.1
じっけんとくせい
- 密度みつど: 1.14
- ゆうかいてん: 181-184°C
- ふってん: 383.8°Cat760mmHg
- フラッシュポイント: 185.9°C
- 屈折率: 1.579
- PSA: 42.23000
- LogP: 2.79230
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid セキュリティ情報
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM197353-1g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-carboxylic acid |
15898-26-7 | 95%+ | 1g |
$88 | 2023-03-07 | |
ChemScence | CS-0061294-250mg |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97.16% | 250mg |
$39.0 | 2022-04-27 | |
ChemScence | CS-0061294-5g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97.16% | 5g |
$240.0 | 2022-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131934-25g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97% | 25g |
¥6804 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131934-1g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 97% | 1g |
¥304 | 2023-04-15 | |
Apollo Scientific | OR27723-1g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 1g |
£95.00 | 2023-09-01 | ||
Apollo Scientific | OR27723-5g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 5g |
£210.00 | 2023-09-01 | ||
Apollo Scientific | OR27723-10g |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 10g |
£315.00 | 2023-09-01 | ||
TRC | D480100-100mg |
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid |
15898-26-7 | 100mg |
$64.00 | 2023-05-18 | ||
Enamine | EN300-07368-0.25g |
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid |
15898-26-7 | 95.0% | 0.25g |
$37.0 | 2025-03-21 |
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acidに関する追加情報
Introduction to 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid (CAS No. 15898-26-7) and Its Emerging Applications in Chemical Biology
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid, identified by the chemical abstracts service number 15898-26-7, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This benzoic acid derivative features a pyrrole ring substituted at the 2 and 5 positions with methyl groups, which imparts distinct electronic and steric characteristics to the molecule. The combination of a benzoic acid moiety with a dimethyl-substituted pyrrole core makes it an intriguing candidate for various biochemical and pharmaceutical applications.
The structure of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid suggests potential interactions with biological targets such as enzymes and receptors. The benzoic acid moiety is well-known for its role in drug design, often serving as a pharmacophore due to its ability to engage in hydrogen bonding and hydrophobic interactions. Meanwhile, the pyrrole ring, particularly when substituted with methyl groups, can influence the molecule's solubility, metabolic stability, and binding affinity. These features make it a valuable scaffold for developing novel compounds with therapeutic potential.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid with various biological targets. Studies indicate that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. For instance, preliminary computational studies suggest that it could interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammation and pain. This potential makes it a promising candidate for further investigation in the development of anti-inflammatory agents.
Moreover, the dimethyl-pyrrol-1-yl substituent in 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid has been shown to enhance the molecule's bioavailability and metabolic stability. This is particularly important in drug development, where poor bioavailability or rapid degradation can limit the efficacy of a therapeutic agent. By optimizing the substitution pattern on the pyrrole ring, researchers can fine-tune the pharmacokinetic properties of this compound, potentially leading to more effective drug candidates.
In vitro studies have begun to uncover the biological activities of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid. Initial experiments suggest that it may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress induced by reactive oxygen species. Additionally, its interaction with mitochondrial enzymes has been explored, indicating potential roles in energy metabolism regulation. These findings open up new avenues for research into its applications in neuroprotective therapies and metabolic disorders.
The synthesis of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid has also been refined through modern synthetic methodologies. Advances in catalytic processes and green chemistry principles have allowed for more efficient and environmentally friendly routes to this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the pyrrole-benzoic acid core efficiently. Such improvements not only enhance scalability but also align with the growing emphasis on sustainable chemical practices in pharmaceutical research.
Future directions for research on 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid include exploring its role in modulating immune responses. The compound's ability to interact with immune cell signaling pathways may make it useful in developing immunomodulatory therapies for conditions such as autoimmune diseases or chronic inflammation. Preclinical studies are underway to evaluate its efficacy and safety profile in animal models.
Another exciting area of investigation is the potential use of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid as a tool compound in chemical biology research. Its well-defined structure and predicted biological activities make it an excellent candidate for use as an inhibitor or modulator in biochemical assays. Such tools are invaluable for dissecting complex biological pathways and identifying new therapeutic targets.
The growing interest in 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid underscores its significance as a building block for drug discovery and biochemical research. As our understanding of its properties expands through both experimental and computational studies, new opportunities for its application are likely to emerge. The combination of its unique structural features and promising biological activities positions this compound as a key player in future advancements across multiple disciplines within chemical biology.
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